

A Comparative Guide to Barium di(ethanesulphonate) and Other Organosulfonate Salts in Research

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Compound of Interest

Compound Name: *Barium di(ethanesulphonate)*

Cat. No.: *B15176592*

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In the landscape of pharmaceutical research and development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step that significantly influences the drug's performance and manufacturability. Organosulfonate salts are frequently employed as counterions to enhance the physicochemical properties of APIs, such as solubility, stability, and bioavailability. This guide provides a comparative analysis of **Barium di(ethanesulphonate)** against other common organosulfonate salts, offering insights into their potential advantages and disadvantages in research and drug development.

Introduction to Organosulfonate Salts in Pharmaceutical Sciences

Organosulfonate salts are formed by the reaction of an acidic organosulfonic acid with a basic API. The resulting salt exhibits different properties compared to the free form of the API. Ethanesulfonic acid is a commonly used organosulfonic acid, and its salts, known as ethanesulfonates, are of particular interest. The choice of the cation (the counterion) in the organosulfonate salt can have a profound impact on the final properties of the API salt. This guide focuses on comparing ethanesulfonate salts with different cations, with a particular focus on the less common **Barium di(ethanesulphonate)**.

Physicochemical Properties of Ethanesulfonate Salts: A Comparative Overview

The properties of an organosulfonate salt are a function of both the organosulfonate anion and the cation. While the ethanesulfonate anion contributes to the overall properties, the nature of the cation (e.g., its size, charge, and hydration energy) plays a crucial role in determining the final characteristics of the salt.

Due to a lack of specific experimental data for **Barium di(ethanesulphonate)** in the public domain, the following table provides a comparative summary of expected properties based on the known characteristics of the respective cations.

Property	Sodium Ethanesulfonate	Potassium Ethanesulfonate	Calcium di(ethanesulphonate)	Barium di(ethanesulphonate) (Predicted)
Cation	Na ⁺	K ⁺	Ca ²⁺	Ba ²⁺
Molar Mass (g/mol)	~132.12[1]	~148.20	~298.34	~403.54
Aqueous Solubility	High[2]	High	Likely high	Expected to be lower than alkali metal salts but potentially higher than barium sulfate.
Hygroscopicity	Hygroscopic[2][3]	Likely hygroscopic	Likely hygroscopic	May exhibit lower hygroscopicity compared to alkali metal salts due to higher lattice energy.
Melting Point (°C)	~267-270 (decomposes)[2]	-	-	Expected to be high, typical of ionic salts.
Crystal Lattice Energy	Moderate	Lower than Na ⁺	Higher than alkali metals	Higher than alkali and other alkaline earth metals in the same period.

Potential Advantages in Drug Formulation	Well-established, high solubility.	Similar to sodium salts.	Divalent nature might offer advantages in specific formulations (e.g., cross-linking).	Potentially lower hygroscopicity, divalent nature, may offer unique crystal packing.
Potential Disadvantages in Drug Formulation	Hygroscopicity can be a challenge for formulation and storage.	Similar to sodium salts.	Potential for lower aqueous solubility compared to alkali metal salts.	Concerns about barium toxicity if the salt is not sufficiently insoluble. Limited data available.

Experimental Protocols

Due to the absence of specific experimental data for **Barium di(ethanesulphonate)** in the reviewed literature, this section provides generalized experimental protocols relevant to the selection and characterization of organosulfonate salts in a research setting.

General Protocol for Salt Formation and Screening

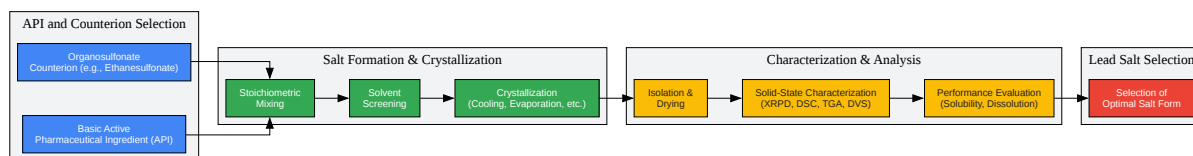
A common method for preparing and screening different organosulfonate salts of a basic API involves the following steps:

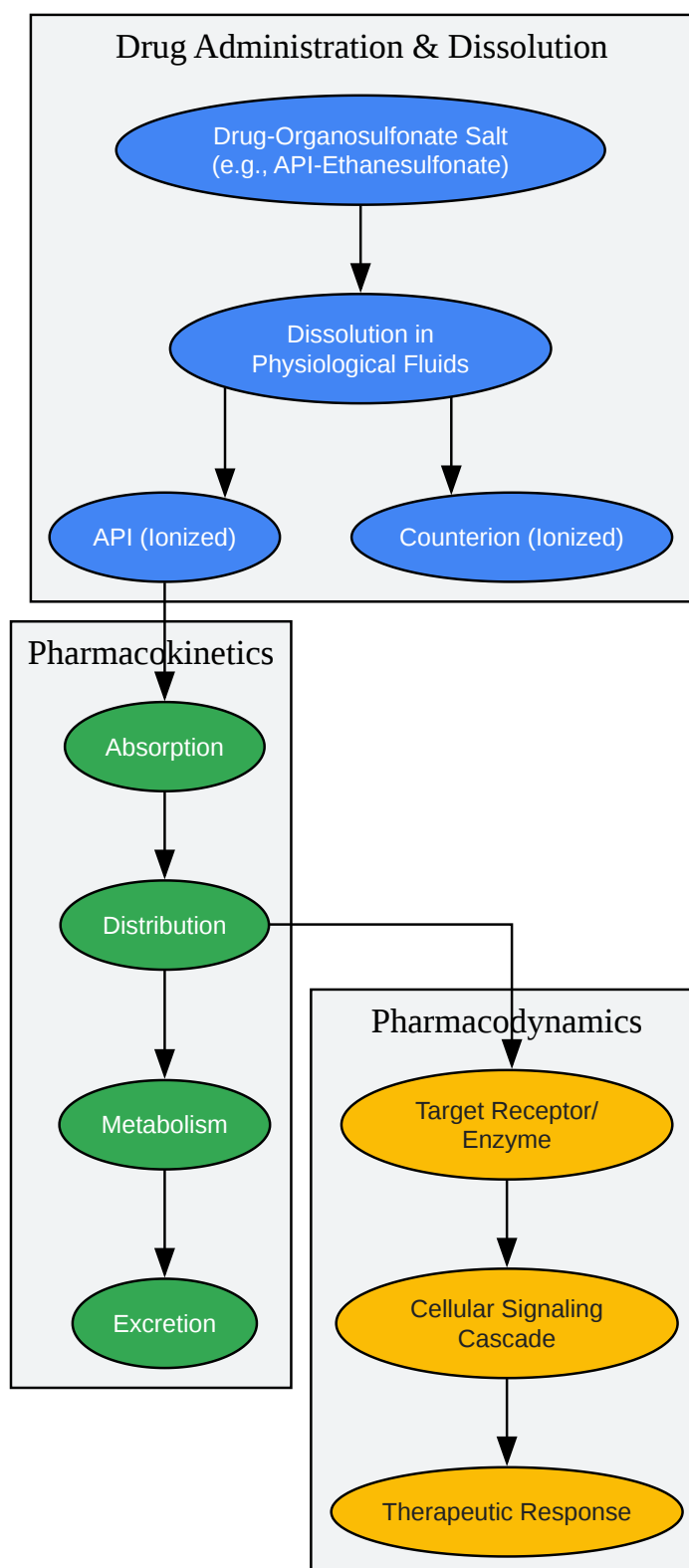
- **Stoichiometric Mixing:** The basic API and the corresponding sulfonic acid (e.g., ethanesulfonic acid) or a soluble salt of the sulfonic acid (e.g., sodium ethanesulfonate) are dissolved in a suitable solvent. For divalent cations like barium, a 2:1 molar ratio of the ethanesulfonate to the barium salt (e.g., barium hydroxide or barium chloride) would be used.
- **Solvent Selection:** A variety of solvents should be screened to find conditions that promote the crystallization of the desired salt.
- **Crystallization:** Crystallization can be induced by various methods, including cooling, evaporation of the solvent, or the addition of an anti-solvent.

- **Isolation and Drying:** The resulting crystals are isolated by filtration, washed with a suitable solvent, and dried under vacuum.
- **Characterization:** The solid-state properties of the newly formed salts are then thoroughly characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic vapor sorption (DVS) to assess crystallinity, thermal properties, and hygroscopicity.
- **Solubility and Dissolution Rate Measurement:** The aqueous solubility and intrinsic dissolution rate of each salt are determined to evaluate potential improvements in biopharmaceutical properties.

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for salt screening and the general signaling pathway consideration in drug development.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com